Benzyltriphenylphosphonium bromide

Catalog No.
S755392
CAS No.
1449-46-3
M.F
C25H22BrP
M. Wt
433.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltriphenylphosphonium bromide

CAS Number

1449-46-3

Product Name

Benzyltriphenylphosphonium bromide

IUPAC Name

benzyl(triphenyl)phosphanium;bromide

Molecular Formula

C25H22BrP

Molecular Weight

433.3 g/mol

InChI

InChI=1S/C25H22P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1

InChI Key

WTEPWWCRWNCUNA-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Stereoselective Azidolysis of Vinyl Epoxides

One prominent application of benzyltriphenylphosphonium bromide lies in the field of stereoselective organic synthesis. It serves as a crucial catalyst in the stereoselective azidolysis of vinyl epoxides, a reaction that converts vinyl epoxides into azido alcohols with high enantioselectivity. This reaction holds significant importance in the synthesis of biologically active molecules, such as pharmaceuticals and natural products .

Enantioselective Synthesis of Complex Molecules

Beyond azidolysis, benzyltriphenylphosphonium bromide plays a vital role in other enantioselective transformations. It finds application in the synthesis of various complex molecules, including dihydrexidines, benzoquinone parvistemin A, and syn-diarylheptanoids. These molecules possess diverse biological activities and serve as valuable targets for drug discovery and development .

Studying Amyloid Plaque Formation

In the field of Alzheimer's disease research, benzyltriphenylphosphonium bromide contributes to the investigation of amyloid plaque formation. Its lipophilic properties allow it to interact with amyloid plaques, making it a valuable tool for studying the aggregation process and potential therapeutic strategies .

Benzyltriphenylphosphonium bromide is an organic compound with the molecular formula C_{20}H_{20}BrP. It appears as a white crystalline powder and is known for its stability and solubility in organic solvents. The compound features a triphenylphosphonium cation paired with a bromide anion, making it an effective nucleophile in various

BTB's mechanism of action often involves its ability to form a Lewis acid-base adduct with a substrate. The positively charged phosphonium center interacts with the electron-rich sites on the substrate, activating it for further reactions. Additionally, the bulky phenyl groups can influence the reaction pathway by directing the approach of other reactants, leading to stereoselective product formation.

BTB is considered a mild irritant and should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood. It is not classified as a flammable or explosive material []. However, it's important to consult the safety data sheet (SDS) for specific handling and disposal procedures.

Benzyltriphenylphosphonium bromide is primarily utilized in the Wittig reaction, where it acts as a precursor to generate alkenes from aldehydes or ketones. In this reaction, the phosphonium salt reacts with a strong base to form an alkene via the formation of a ylide . Additionally, it plays a role in stereoselective azidolysis of vinyl epoxides and enantioselective aziridination reactions .

Key Reactions:

  • Wittig Reaction: Converts aldehydes and ketones to alkenes.
  • Friedel-Crafts Reactions: Used for alkylation and acylation processes.
  • Stereoselective Azidolysis: Involves the introduction of azide groups into organic molecules.

Research indicates that benzyltriphenylphosphonium bromide exhibits certain biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential effects on cellular processes and as an agent that can influence mitochondrial function. Some studies suggest that phosphonium salts can accumulate in mitochondria due to their positive charge, which may lead to cytotoxic effects against cancer cells .

Benzyltriphenylphosphonium bromide can be synthesized through several methods:

  • Direct Reaction: Reacting benzyl bromide with triphenylphosphine in an organic solvent such as dichloromethane.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction efficiency and yield when preparing Wittig reagents from substituted benzyl bromides .
  • Salt Formation: Mixing solutions of triphenylphosphine and benzyl bromide followed by crystallization from suitable solvents.

Benzyltriphenylphosphonium bromide finds applications across various fields:

  • Organic Synthesis: As a reagent for synthesizing alkenes through the Wittig reaction.
  • Pharmaceutical Chemistry: In the development of new drugs targeting mitochondrial functions.
  • Material Science: Used in the preparation of phosphonium-based materials for electronic applications.

Studies have shown that benzyltriphenylphosphonium bromide interacts with various biological systems, particularly affecting mitochondrial dynamics. Its accumulation in mitochondria raises interest in its potential use as a selective agent against cancer cells by disrupting mitochondrial function . Additionally, its reactivity with different substrates has been explored to understand its role in complex organic transformations.

Benzyltriphenylphosphonium bromide shares similarities with other phosphonium salts but stands out due to its specific structural features and reactivity. Below are some comparable compounds:

Compound NameStructural FeaturesUnique Characteristics
TriphenylphosphinePhosphorus atom bonded to three phenyl groupsActs as a ligand in coordination chemistry
Benzyltriethylammonium bromideTriethylammonium group instead of triphenylphosphineLess reactive than phosphonium salts
Benzyltriphenylphosphonium chlorideChloride ion instead of bromideSimilar reactivity but may exhibit different solubility

Benzyltriphenylphosphonium bromide is unique due to its ability to engage in specific

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1449-46-3

Dates

Modify: 2023-08-15

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